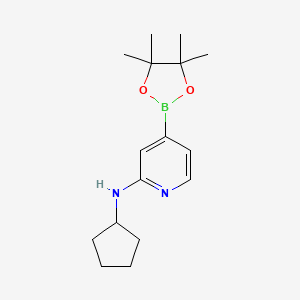

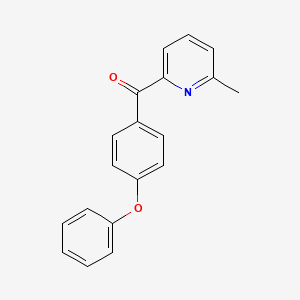

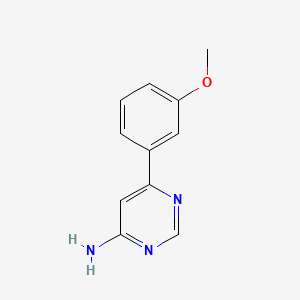

![molecular formula C11H16ClNOS B1422434 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide CAS No. 1269151-44-1](/img/structure/B1422434.png)

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide

Overview

Description

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide is a chemical compound with the CAS Number: 1269151-44-1 . It has a molecular weight of 245.77 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[2,2-dimethyl-1-(2-thienyl)propyl]acetamide . The InChI code is 1S/C11H16ClNOS/c1-11(2,3)10(13-9(14)7-12)8-5-4-6-15-8/h4-6,10H,7H2,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature .Scientific Research Applications

Medicinal Chemistry: Antimicrobial Agents

The thiophene moiety present in 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide has been associated with antimicrobial properties . This compound can be utilized in the synthesis of new antimicrobial agents, potentially leading to the development of novel antibiotics or antiseptics. Research in this area focuses on modifying the thiophene structure to enhance its interaction with bacterial cell walls or inhibit key bacterial enzymes.

Pharmacology: Anti-inflammatory and Analgesic Drugs

Thiophene derivatives are known to exhibit anti-inflammatory and analgesic activities . As such, 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide could serve as a starting point for the design of new drugs that target inflammatory pathways and pain receptors, offering potential treatments for conditions like arthritis and neuropathic pain.

Oncology: Antitumor Activity

Research has indicated that thiophene derivatives can have antitumor effects . The compound may be investigated for its potential use in cancer therapy, either as a chemotherapeutic agent or as a scaffold for developing new drugs that can target specific cancer cells or pathways involved in tumor growth and metastasis.

Material Science: Corrosion Inhibitors

The structural properties of thiophene derivatives make them suitable candidates as corrosion inhibitors for metals . This application is particularly relevant in industrial settings where metal components are exposed to harsh environments. Studies could explore how 2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide and its analogs can be applied to protect metals from oxidative damage.

Electronics: Light-Emitting Diodes (LEDs)

In the field of electronics, thiophene-based compounds are used in the fabrication of LEDs . The compound’s ability to conduct electricity and emit light when excited by an electric current makes it a candidate for creating more efficient and durable LEDs, which are widely used in displays and lighting.

Neuropharmacology: CNS Active Drugs

Given the therapeutic importance of thiophene in central nervous system (CNS) active drugs , this compound could be explored for its potential effects on the CNS. It might be used to develop new treatments for neurological disorders such as anxiety, depression, and schizophrenia by modulating neurotransmitter systems.

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H312, H315, H318, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

2-chloro-N-(2,2-dimethyl-1-thiophen-2-ylpropyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNOS/c1-11(2,3)10(13-9(14)7-12)8-5-4-6-15-8/h4-6,10H,7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXXRBZSXWQDMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C1=CC=CS1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

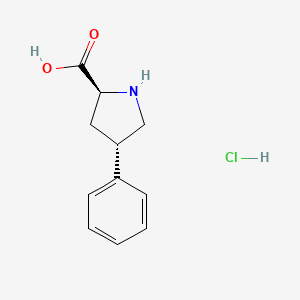

![6,7-Dihydro-2-(2,4,6-trimethylphenyl)-5H-pyrrolo[2,1-c]-1,2,4-triazolium Perchlorate](/img/structure/B1422356.png)

![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)